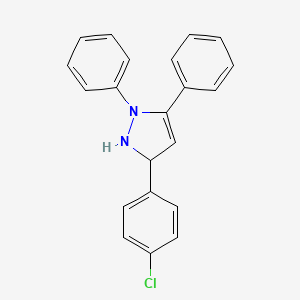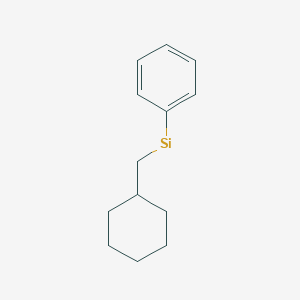
S-(4-Nitrophenyl) 2,2-dimethylpropanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Nitrophenyl) 2,2-dimethylpropanethioate: is an organic compound with the molecular formula C11H13NO3S. It is characterized by the presence of a nitrophenyl group attached to a thioester moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrophenyl) 2,2-dimethylpropanethioate typically involves the reaction of 4-nitrophenyl thiol with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: S-(4-Nitrophenyl) 2,2-dimethylpropanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-(4-Nitrophenyl) 2,2-dimethylpropanethioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of S-(4-Nitrophenyl) 2,2-dimethylpropanethioate involves its interaction with biological molecules through its reactive functional groups. The nitrophenyl group can participate in electrophilic aromatic substitution reactions, while the thioester group can undergo nucleophilic attack. These interactions can lead to the modification of proteins and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl acetate: Similar in structure but lacks the thioester group.
2,2-Dimethylpropanoyl chloride: Used in the synthesis of S-(4-Nitrophenyl) 2,2-dimethylpropanethioate.
4-Nitrophenyl thiol: Another precursor in the synthesis of the compound.
Uniqueness: this compound is unique due to the presence of both a nitrophenyl group and a thioester moiety, which confer distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
65114-72-9 |
|---|---|
Molekularformel |
C11H13NO3S |
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
S-(4-nitrophenyl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C11H13NO3S/c1-11(2,3)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3 |
InChI-Schlüssel |
VIRQJTNJAZTUBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)SC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


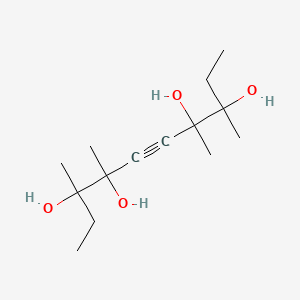
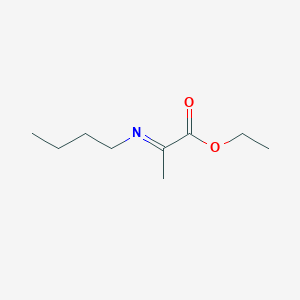
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
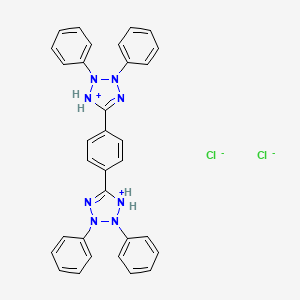
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
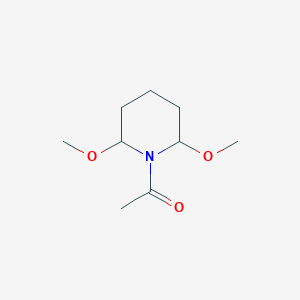
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)
![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
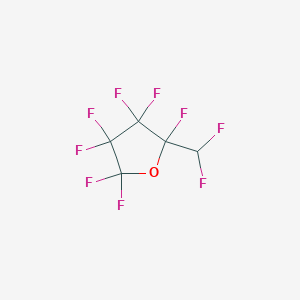
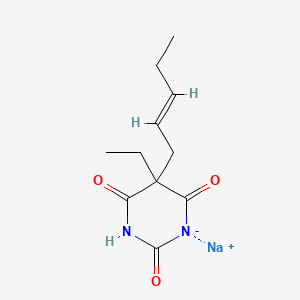
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)

